molecular formula C14H12BrN3OS B8323965 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol

2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol

Cat. No.: B8323965
M. Wt: 350.24 g/mol
InChI Key: CYRFSNXBGUHNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is a complex organic compound featuring a triazolopyridine core substituted with a bromine atom. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyridine moiety imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols), bases (K2CO3), solvents (DMF)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activities, such as enzyme inhibition and receptor modulation, make it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and inflammatory conditions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in signaling pathways, leading to altered cellular responses. The bromine atom and sulfanyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is unique due to the combination of the triazolopyridine core with the phenylsulfanylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol

InChI

InChI=1S/C14H12BrN3OS/c15-10-5-6-13-16-17-14(18(13)9-10)11-3-1-2-4-12(11)20-8-7-19/h1-6,9,19H,7-8H2

InChI Key

CYRFSNXBGUHNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)SCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.